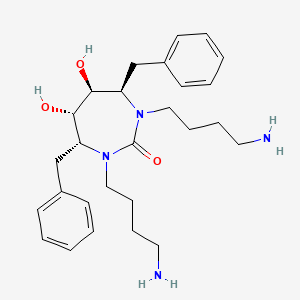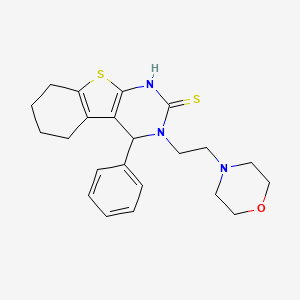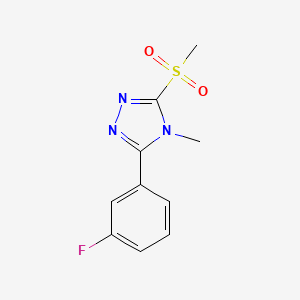
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group and the fluorine atom. The final steps involve the addition of the dimethyloctylsilyl and thioethyl groups. Each step must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in specialized reactors. The use of automated systems to control reaction conditions, such as temperature, pressure, and reagent addition, would be essential to ensure consistency and yield. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s potential as a drug candidate is investigated, particularly for its ability to interact with specific molecular targets and pathways.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar ring structure but lacks the fluorine atom and other functional groups present in 1(2H)-Pyrimidinecarboxamide.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Another related compound with a similar core structure but different substituents.
Uniqueness
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
103579-37-9 |
|---|---|
Molecular Formula |
C19H34FN3O3SSi |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[2-[2-[dimethyl(octyl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C19H34FN3O3SSi/c1-4-5-6-7-8-9-13-28(2,3)14-12-27-11-10-21-18(25)23-15-16(20)17(24)22-19(23)26/h15H,4-14H2,1-3H3,(H,21,25)(H,22,24,26) |
InChI Key |
UOXPGDOVLLOFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(C)CCSCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



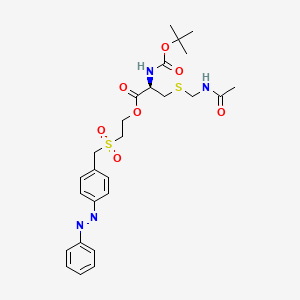

![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)
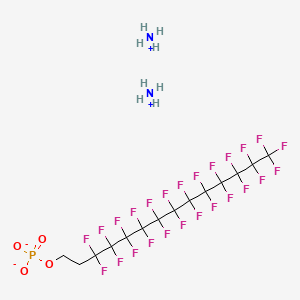
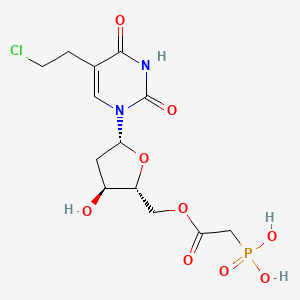

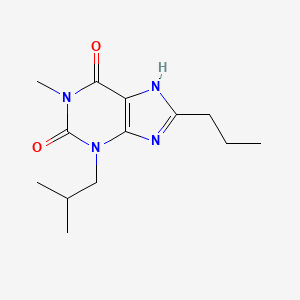
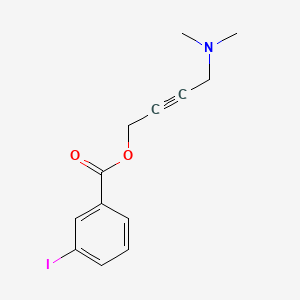
![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)
